molecular formula C6H6N4S2 B186316 4-Amino-5-(2-thienyl)-4h-1,2,4-triazole-3-thiol CAS No. 61019-27-0

4-Amino-5-(2-thienyl)-4h-1,2,4-triazole-3-thiol

Cat. No.: B186316
CAS No.: 61019-27-0
M. Wt: 198.3 g/mol
InChI Key: KLQXTJFVYRRYOC-UHFFFAOYSA-N
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Description

4-Amino-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring fused with a thiophene ring. This compound is of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of thiophene-2-carboxylic acid with hydrazine hydrate to form thiophene-2-carbohydrazide. This intermediate is then treated with carbon disulfide in an alkaline medium to yield the corresponding potassium dithiocarbazinate. Cyclization of this intermediate with hydrazine hydrate produces the key intermediate, 3-mercapto-4-amino-5-(thiophenyl-3)-1,2,4-triazole-4H .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Disulfides: Formed from the oxidation of the thiol group.

    Substituted Derivatives: Formed from nucleophilic substitution reactions.

    Fused Heterocycles: Formed from cyclization reactions.

Scientific Research Applications

4-Amino-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    4-Amino-5-phenyl-1,2,4-triazole-3-thiol: Similar structure but with a phenyl group instead of a thienyl group.

    4-Amino-5-(2-furyl)-1,2,4-triazole-3-thiol: Contains a furan ring instead of a thiophene ring.

    4-Amino-5-(2-pyridyl)-1,2,4-triazole-3-thiol: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

4-Amino-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and biological activities compared to its analogs. The sulfur atom in the thiophene ring can participate in additional interactions, enhancing the compound’s reactivity and potential therapeutic effects .

Properties

IUPAC Name

4-amino-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4S2/c7-10-5(8-9-6(10)11)4-2-1-3-12-4/h1-3H,7H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQXTJFVYRRYOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NNC(=S)N2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353156
Record name 4-Amino-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61019-27-0
Record name 4-Amino-2,4-dihydro-5-(2-thienyl)-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61019-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-5-(2-thienyl)-4h-1,2,4-triazole-3-thiol
Reactant of Route 2
4-Amino-5-(2-thienyl)-4h-1,2,4-triazole-3-thiol
Reactant of Route 3
4-Amino-5-(2-thienyl)-4h-1,2,4-triazole-3-thiol
Reactant of Route 4
4-Amino-5-(2-thienyl)-4h-1,2,4-triazole-3-thiol
Reactant of Route 5
4-Amino-5-(2-thienyl)-4h-1,2,4-triazole-3-thiol
Reactant of Route 6
4-Amino-5-(2-thienyl)-4h-1,2,4-triazole-3-thiol

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